REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:10]=1)[N:7]([CH2:15][CH:16](OC)[O:17]C)[N:6]=[CH:5]2.C1COCC1.C([O-])(O)=O.[Na+]>Cl>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:10]=1)[N:7]([CH2:15][CH:16]=[O:17])[N:6]=[CH:5]2 |f:2.3|
|
Name
|
Methyl 5-chloro-1-(2,2-dimethoxyethyl)-1H-indazole-7-carboxylate
|
Quantity
|
733 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C=NN(C2=C(C1)C(=O)OC)CC(OC)OC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was complete by TLC (3-5 h)
|
Duration
|
4 (± 1) h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica gel, 1:1 ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=NN(C2=C(C1)C(=O)OC)CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 472 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |